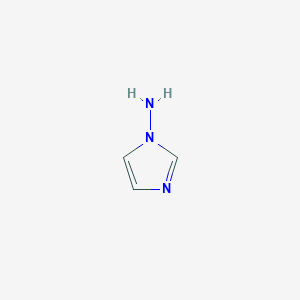

1H-Imidazol-1-amine

概要

説明

1H-Imidazol-1-amine is a heterocyclic organic compound that features an imidazole ring with an amino group attached to the nitrogen atom at the first position. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products, including histidine and histamine. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Imidazol-1-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the condensation of glyoxal, formaldehyde, and ammonia, which can produce imidazole derivatives .

Industrial Production Methods: Industrial production of this compound often involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia as starting materials . This method is favored due to its efficiency and the availability of the starting materials.

化学反応の分析

Alkylation and Arylation Reactions

The N-1 amine group exhibits nucleophilic character, enabling alkylation and arylation under mild conditions:

Table 1: Alkylation/Arylation of 1H-Imidazol-1-amine

-

Copper-catalyzed Ullmann-type coupling enables efficient N-arylation with aryl halides .

-

Alkylation with alkyl halides proceeds via SN2 mechanisms, often requiring base activation (e.g., K₂CO₃) .

Acylation and Carbamate Formation

The amine group reacts with acylating agents to form amides or carbamates:

Example Reaction:

this compound + Acetyl chloride → N1-Acetylimidazol-1-amine

Carbamate Synthesis:

Reaction with chloroformates (e.g., ethyl chloroformate) in THF produces stable carbamate derivatives (65–82% yields) .

Cyclization and Heterocycle Formation

The amine participates in intramolecular cyclization to form fused heterocycles:

Table 2: Cyclization Reactions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Aldehydes + Isocyanides (MeOH, rt) | Imidazopyrazines | 85–92% | |

| 2-Aminobenzyl alcohol + I₂, FeCl₃ | 1,4-Disubstituted imidazoles | 72% |

-

Multicomponent reactions with aldehydes and isocyanides yield imidazopyrazines via nitrilium ion interception .

-

Oxidative cyclization with iodine/FeCl₃ forms fused imidazole systems .

Salt Formation and Acid-Base Reactions

The imidazole ring (pKa ~7.1) and amine group (pKa ~10.2) enable protonation at multiple sites:

Protonation Sites:

-

Primary amine group (requires stronger acids).

Salt Derivatives:

-

Hydrochloride salts form readily in HCl/Et₂O, enhancing solubility and stability.

-

Sulfonic acid derivatives (e.g., tosylates) are used as intermediates in Suzuki couplings .

Oxidation:

Reductive Amination:

Metal Coordination and Catalysis

The imidazole nitrogen and amine group act as ligands for transition metals:

Cu(I) Complexation:

科学的研究の応用

Medicinal Chemistry

1H-Imidazol-1-amine and its derivatives are recognized for their pharmacological properties , particularly as potential therapeutic agents. They exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds containing the imidazole ring have been shown to possess effective antibacterial properties against various pathogens. For instance, derivatives of this compound have been synthesized and tested for their efficacy against Gram-negative bacteria, demonstrating promising results in overcoming antibiotic resistance .

- Antifungal and Antiviral Properties : Research indicates that imidazole derivatives can inhibit the growth of fungi and viruses. The structural versatility of this compound allows for modifications that enhance its activity against specific pathogens .

- Anticancer Activity : Some studies have highlighted the potential of imidazole-based compounds as anticancer agents. These compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Case Study: Antibacterial Hybrids

A notable study involved the synthesis of hybrids combining 5-nitroimidazole with other pharmacophores to enhance antibacterial activity. These hybrids demonstrated significant inhibition zones against metronidazole-sensitive and resistant strains of Helicobacter pylori, showcasing the potential of modifying imidazole structures to combat drug resistance .

Catalysis

The catalytic properties of this compound derivatives have been explored in various chemical reactions:

- Organocatalysis : Imidazole derivatives serve as effective organocatalysts in reactions such as aldol condensations and Michael additions. Their ability to stabilize transition states through hydrogen bonding enhances reaction rates and selectivity .

- Metal Complexes : Complexes formed with transition metals and imidazole derivatives have shown promise in catalyzing oxidation reactions. For example, novel complexes containing this compound have been synthesized for use in catalytic processes, demonstrating improved efficiency and reusability compared to traditional catalysts .

Case Study: Catalytic Synthesis

Research on the use of iron-based catalysts derived from imidazole has shown that these catalysts can facilitate the synthesis of substituted imidazoles under mild conditions. The ability to reuse these catalysts without significant loss in activity is a notable advantage, making them attractive for industrial applications .

Material Science

In material science, this compound is utilized in the development of advanced materials:

- Polymer Chemistry : Imidazole-containing polymers exhibit unique properties such as enhanced thermal stability and mechanical strength. These materials are being investigated for applications in coatings, adhesives, and composites .

- Nanomaterials : The incorporation of imidazole derivatives into nanostructured materials has led to advancements in sensors and drug delivery systems. The functionalization of nanoparticles with imidazole groups enhances their biocompatibility and targeting capabilities .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Effective against resistant strains |

| Anticancer drugs | Induces apoptosis in cancer cells | |

| Catalysis | Organocatalysts | Enhances reaction rates through hydrogen bonding |

| Metal complexes | Improved efficiency in oxidation reactions | |

| Material Science | Polymer development | Enhanced thermal stability |

| Nanomaterials | Improved biocompatibility for drug delivery |

作用機序

The mechanism of action of 1H-Imidazol-1-amine involves its interaction with various molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound can also interact with receptors and ion channels, modulating their activity and leading to various physiological effects.

類似化合物との比較

1-Methylimidazole: Similar in structure but with a methyl group at the nitrogen atom.

2-Methylimidazole: Features a methyl group at the second position of the imidazole ring.

4-Methylimidazole: Has a methyl group at the fourth position of the imidazole ring.

Uniqueness: 1H-Imidazol-1-amine is unique due to the presence of the amino group at the first position, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .

生物活性

1H-Imidazol-1-amine is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and therapeutic potential, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The imidazole ring's unique electronic properties contribute to the compound's varied biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves reactions with arylmethyl halides or other electrophiles. For example, a study synthesized N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine and its analogs, which demonstrated promising antifungal activities against various fungal strains .

Synthesis Example:

The general synthetic pathway for this compound derivatives can be summarized as follows:

Antifungal Activity

Research indicates that certain derivatives of this compound exhibit significant antifungal properties. For instance, compounds derived from N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine showed effective inhibition of fungal growth in vitro. The structure-activity relationship (SAR) studies highlighted that modifications to the aryl group could enhance antifungal potency .

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound Name | Fungal Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| N-(Biphenyl)-4-ylmethyl-1H-imidazol-1-amine | Candida albicans | 25 |

| N-(2,4-Dichlorophenyl)methyl-1H-imidazol-1-amine | Aspergillus niger | 30 |

| N-(Phenyl)methyl-1H-imidazol-1-amine | Trichophyton rubrum | 20 |

Antibacterial Activity

In addition to antifungal properties, 1H-imidazol-1-amines have demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study reported that certain derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness depending on the substituents on the imidazole ring .

Table 2: Antibacterial Activity of Selected 1H-Imidazol-1-amines

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| 2-(4-substituted phenyl)-4,5-diphenylimidazole | E. coli | 50 |

| 2-(3-chlorophenyl)-imidazole | S. aureus | 25 |

| 2-(2-nitrophenyl)-imidazole | Pseudomonas aeruginosa | 100 |

Other Biological Activities

Beyond antifungal and antibacterial effects, derivatives of 1H-imidazol-1-amines have been investigated for their anti-inflammatory and antitumor properties. For instance, certain compounds have shown promise in reducing inflammatory markers in animal models and inhibiting tumor cell proliferation in vitro .

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of a specific imidazole derivative in a rat model of induced inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with the compound compared to controls .

特性

IUPAC Name |

imidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZANEWAFZMPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。